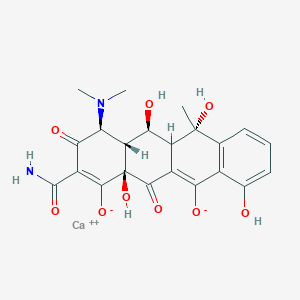

Oxytetracycline hemicalcium salt

Description

Oxytetracycline hemicalcium salt (CAS: 15251-48-6) is a calcium salt derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is structurally characterized by the substitution of one calcium ion for two oxytetracycline molecules, forming a 1:2 calcium-to-oxytetracycline complex . This compound is primarily used in industrial applications, such as veterinary medicine and aquaculture, due to its stability and controlled release properties .

Properties

Key on ui mechanism of action |

Oxytetracycline inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome. The binding is reversible in nature. Oxytetracycline is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane. Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome and preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels formed by the porin proteins of the outer cell membrane, and active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood, it also is energy requiring. At high concn, these cmpd impair protein synthesis in mammalian cells. However, because mammalian cells lack the active transport system found in bacteria, and the ribosomal target is less sensitive, tetracyclines are selectively active against bacteria. /Tetracyclines/ The tetracycline antibiotics ... can produce neuromuscular blockade, possibly by chelation of Ca+2. /Tetracyclines/ |

|---|---|

CAS No. |

15251-48-6 |

Molecular Formula |

C44H46CaN4O18 |

Molecular Weight |

958.9 g/mol |

IUPAC Name |

calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |

InChI |

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2 |

InChI Key |

VANYVCHXDYVKSI-UHFFFAOYSA-L |

SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |

Color/Form |

Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |

density |

1.634 at 20 °C |

melting_point |

184.5 °C |

physical_description |

Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

2058-46-0 (mono-hydrochloride) 6153-64-6 (di-hydrate) 6153-65-7 (di-hydrochloride salt, di-hydrate) 64038-91-1 (sulfate (2:1)) 69766-62-7 (hydrochloride salt) 7179-50-2 (calcium (1:1) salt) |

solubility |

47 [ug/mL] (The mean of the results at pH 7.4) For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page. SLIGHTLY SOL IN ALCOHOL In water, 3.13X10+2 mg/L at 25 °C |

Origin of Product |

United States |

Preparation Methods

Dissolution and Acidification of Oxytetracycline

Oxytetracycline is dissolved in deionized water to achieve a concentration of 5–20% (w/v). Sulfuric acid (98% purity) is then added to adjust the solution’s pH to 0.5–2.0, ensuring complete dissolution of the antibiotic. This acidic environment protonates the oxytetracycline molecule, enhancing its reactivity with calcium ions in subsequent steps.

Calcium Carbonate Addition

Calcium carbonate (CaCO₃) is introduced into the acidified oxytetracycline solution at a mass ratio of 1:0.1–0.6 (oxytetracycline:CaCO₃). The mixture is stirred at 10–30°C for 0.5–10 hours, facilitating the formation of a calcium-oxytetracycline complex. The reaction proceeds via chelation, where calcium ions bind to the hydroxyl and amide groups of oxytetracycline.

Surfactant Incorporation

A quaternary ammonium cationic surfactant—such as dodecyl trimethyl ammonium chloride, palmityl trimethyl ammonium chloride, or octadecyl trimethyl ammonium chloride—is added to the reaction mixture. The surfactant stabilizes the calcium-oxytetracycline complex and prevents aggregation. The mass ratio of oxytetracycline to surfactant ranges from 1:0.1 to 1:0.6, depending on the desired particle size and solubility profile.

Alkaline pH Adjustment

Sodium hydroxide (30% w/v) is used to raise the pH of the solution to 7.0–10.5, precipitating the calcium-oxytetracycline complex. This step ensures the compound’s stability and facilitates its isolation. The final pH determines the ionic charge of the complex, influencing its bioavailability and shelf life.

Spray Drying

The reaction solution is spray-dried at inlet temperatures of 180–200°C and outlet temperatures of 85–100°C. This process yields a faint yellow granular powder with uniform particle size distribution, ideal for incorporation into animal feed.

Critical Reaction Parameters and Optimization

pH Modulation

The initial acidification step (pH 0.5–2.0) is crucial for solubilizing oxytetracycline, while the final alkaline adjustment (pH 7.0–10.5) ensures proper complexation. Deviations outside these ranges result in incomplete reactions or unstable products. For instance, a pH below 7.0 may retain excess free calcium ions, whereas a pH above 10.5 risks hydrolyzing the oxytetracycline molecule.

Stoichiometric Ratios

The mass ratio of oxytetracycline to calcium carbonate (1:0.1–0.6) directly impacts the calcium content in the final product. Higher calcium carbonate ratios (e.g., 1:0.6) enhance chelation efficiency but may introduce residual unreacted CaCO₃, necessitating rigorous purification.

Surfactant Selection

Long-chain surfactants like octadecyl trimethyl ammonium chloride improve the granular product’s flowability and moisture resistance. Shorter-chain variants (e.g., dodecyl trimethyl ammonium chloride) reduce production costs but may compromise storage stability.

Experimental Case Studies and Data Analysis

The following table summarizes key experimental conditions and outcomes from patent CN102702017B:

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Oxytetracycline (g) | 25 | 100 | 25 | 50 |

| CaCO₃ (g) | 2.5 | 60 | 2.5 | 15 |

| Surfactant Type | Octadecyl | Octadecyl | Octadecyl | Octadecyl |

| Surfactant (g) | 2.5 | 60 | 2.5 | 12 |

| Initial pH | 0.5 | 2.0 | 0.5 | 1.5 |

| Final pH | 7.0 | 10.5 | 7.0 | 9.5 |

| Reaction Time (h) | 0.5 | 10 | 0.5 | 10 |

| Spray Drying Temp (°C) | 180 | 200 | 180 | 190 |

| Product Color | Faint Yellow | Faint Yellow | Faint Yellow | Faint Yellow |

These experiments demonstrate that higher oxytetracycline loads (e.g., 100 g) require proportional increases in calcium carbonate and surfactant to maintain reaction efficiency. Spray drying temperatures above 190°C consistently produce granules with optimal moisture content (<5%).

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions: Oxytetracycline undergoes various chemical reactions, including:

Oxidation: Oxytetracycline can be oxidized to form anhydrooxytetracycline.

Reduction: Reduction reactions can convert oxytetracycline to its reduced forms.

Substitution: Substitution reactions can occur at various positions on the oxytetracycline molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products:

Anhydrooxytetracycline: Formed through oxidation.

Reduced Oxytetracycline: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Oxytetracycline has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.

Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.

Medicine: Used to treat bacterial infections, including those caused by Chlamydia, Mycoplasma, and Rickettsia

Industry: Utilized in the treatment of bacterial diseases in bees and tree fruits, as well as in wastewater treatment to degrade pharmaceutical contaminants

Mechanism of Action

Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This inhibition of translation is reversible and effectively stops the production of essential proteins required for bacterial growth and multiplication .

Comparison with Similar Compounds

Comparison with Similar Oxytetracycline Derivatives

The following table summarizes key differences between oxytetracycline hemicalcium salt and structurally related compounds:

Key Findings:

- Solubility and Stability: Oxytetracycline hydrochloride exhibits superior water solubility (100 mM) compared to the hemicalcium salt, making it ideal for injectable formulations .

- Analytical Methods : Both compounds are analyzed via HPLC with tetrabutylammonium hydrogen sulfate as a mobile phase additive, but preparation steps differ. For example, hemicalcium salt requires dissolution in 0.1 N HCl for microbial assays, whereas hydrochloride formulations use 0.01 N HCl .

- Toxicity: The hemicalcium salt carries significant hazards, including reproductive toxicity (Category 2) and environmental persistence, restricting its use to non-human applications . In contrast, the hydrochloride form meets pharmaceutical safety standards for human use .

- Structural Variants : Derivatives like β-Apo-oxytetracycline and dihydrate forms are used in research, with the latter serving as a reference standard in analytical chemistry .

Q & A

Q. How can conflicting data on this compound’s stability in feed matrices be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.